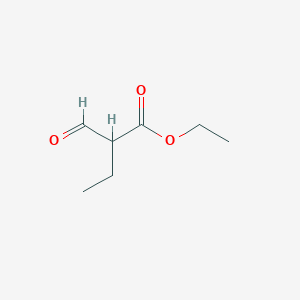

Ethyl 2-formylbutanoate

Overview

Description

Ethyl 2-formylbutanoate (CAS 36873-42-4, 3711-23-7) is an ester with the molecular formula C₇H₁₂O₃ and a molar mass of 144.17 g/mol . Its structure features a formyl (-CHO) group at the second carbon of the butanoate backbone, esterified with an ethyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of heterocycles, flavoring agents, and pharmaceuticals. Its electrophilic formyl group enables nucleophilic addition reactions, making it valuable for constructing complex molecules .

Scientific Research Applications

Synthetic Chemistry

1. Building Block in Organic Synthesis

Ethyl 2-formylbutanoate serves as a valuable building block in the synthesis of more complex molecules. It can be transformed into various derivatives through reactions such as aldol condensation and Michael addition. For example, it has been used to synthesize chiral building blocks via stereoselective transformations, which are crucial in the pharmaceutical industry for developing active pharmaceutical ingredients (APIs) .

2. Synthesis of Morpholine Congeners

Recent studies have reported the use of this compound in the diastereoselective synthesis of morpholine congeners. These compounds are significant in medicinal chemistry due to their biological activity . The ability to modify this compound allows for the creation of diverse morpholine derivatives that can exhibit varying pharmacological properties.

Pharmaceutical Applications

1. Potential Therapeutic Uses

This compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise as inhibitors of protein tyrosine phosphatase (PTP1B), which is implicated in metabolic disorders such as diabetes and obesity. Compounds derived from this compound may thus serve as candidates for developing treatments for these conditions .

2. Biocatalysis in Drug Development

Biocatalytic processes utilizing this compound have been explored for the synthesis of enantiomerically enriched compounds. Such processes are advantageous due to their specificity and mild reaction conditions, making them suitable for producing complex pharmaceuticals with minimal environmental impact .

Case Study 1: Chiral Synthesis via Biocatalysis

A study focused on the enzymatic reduction of this compound using yeast cells demonstrated high yields of chiral alcohols. This method highlighted the compound's utility in producing enantiomerically pure substances essential for pharmaceutical applications .

Case Study 2: Morpholine Derivatives Synthesis

Research on synthesizing morpholine derivatives from this compound showcased its versatility as a precursor. The study utilized various reaction conditions to optimize yield and selectivity, emphasizing its importance in developing new therapeutic agents .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing Ethyl 2-formylbutanoate, and how should experimental parameters be optimized?

- Methodological Answer : this compound can be characterized using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry (MS). For NMR, dissolve the compound in deuterated solvents (e.g., CDCl₃) and optimize parameters like pulse width and relaxation delays to resolve signals for the formyl (δ ~9-10 ppm) and ester carbonyl (δ ~170 ppm) groups. In IR, confirm the presence of the formyl (C=O stretch ~1720 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional bands. For MS, use electron ionization (EI) to observe molecular ion peaks and fragmentation patterns. Calibrate instruments with standards and replicate measurements to ensure reproducibility .

Q. What are the optimal reaction conditions for synthesizing this compound via esterification?

- Methodological Answer : Synthesis typically involves esterification of 2-formylbutanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Use a molar ratio of 1:5 (acid:ethanol) to drive equilibrium. Reflux at 80–100°C for 6–8 hours, monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Isolate the product via distillation under reduced pressure (boiling point ~120°C at 15 mmHg). Optimize yield (typically 60–75%) by controlling moisture exclusion and catalyst concentration (1–2% v/v H₂SO₄) .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

- Methodological Answer : Contradictory stability reports may arise from differences in solvent systems or temperature. Design a controlled study:

- Prepare buffered solutions (pH 2–12) with ionic strength adjusted to 0.1 M.

- Incubate this compound at 25°C and 40°C.

- Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 254 nm).

- Use kinetic modeling (e.g., first-order decay) to calculate half-lives. Replicate experiments and apply ANOVA to assess significance of pH/temperature effects .

Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model the electronic structure. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Simulate nucleophilic attack (e.g., by amines) using transition state theory (IRC analysis). Validate predictions with experimental kinetics: synthesize derivatives (e.g., Schiff bases) and compare reaction rates (UV-Vis monitoring). Correlate computational activation energies (ΔG‡) with observed rate constants .

Q. How do solvent polarity and steric effects influence the tautomeric equilibrium of this compound?

- Methodological Answer : Investigate keto-enol tautomerism using UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane, ethanol, DMSO). Prepare solutions at 1 mM concentration and record absorbance at 280–320 nm. Calculate equilibrium constants (K_taut) via the Henderson-Hasselbalch equation. For steric studies, synthesize analogs with substituents adjacent to the formyl group (e.g., ethyl vs. tert-butyl). Compare K_taut values and perform molecular dynamics simulations to assess steric hindrance .

Guidelines for Structuring Research Questions

- Scope : Ensure questions are neither too broad (e.g., "Study all reactions of this compound") nor too narrow (e.g., "Effect of 0.1% catalyst on yield"). Focus on variables like temperature, solvent, or substituents .

- Methodology : Explicitly outline steps for data collection (e.g., "Synthesize derivatives under inert atmosphere") and analysis (e.g., "ANOVA with post-hoc Tukey test") .

- Contradictions : Address conflicting data by proposing controlled experiments, statistical validation, or meta-analyses of literature .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Bromo-2-methylbutanoate (CAS 2213-09-4)

Molecular Formula : C₈H₁₃BrO₂

Molar Mass : ~221.09 g/mol (calculated)

Key Structural Differences :

- A bromine atom replaces the formyl group at the fourth carbon.

- A methyl (-CH₃) group is present at the second carbon.

Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS 478064-33-4)

Molecular Formula : C₁₄H₁₅BrO₅

Molar Mass : 343.17 g/mol

Key Structural Differences :

- Incorporates a conjugated but-2-enoate group and a substituted phenoxy ring (bromo, formyl, methoxy).

Ethyl 2-Amino-2-ethylbutanoate Hydrochloride (CAS 1135219-29-2)

Molecular Formula: C₈H₁₈ClNO₂ Molar Mass: 195.69 g/mol Key Structural Differences:

- Replaces the formyl group with an amino (-NH₂) and ethyl (-CH₂CH₃) group.

- Exists as a hydrochloride salt.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS Number | Applications |

|---|---|---|---|---|---|

| Ethyl 2-formylbutanoate | C₇H₁₂O₃ | 144.17 | Formyl (-CHO) at C2 | 36873-42-4 | Flavor intermediates, heterocycles |

| Ethyl 4-bromo-2-methylbutanoate | C₈H₁₃BrO₂ | 221.09 | Bromo (-Br), methyl (-CH₃) | 2213-09-4 | Agrochemical/pharmaceutical precursors |

| Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate | C₁₄H₁₅BrO₅ | 343.17 | Bromo, formyl, methoxy (-OCH₃), conjugated double bond | 478064-33-4 | Photoresponsive materials, polyphenol synthesis |

| Ethyl 2-amino-2-ethylbutanoate hydrochloride | C₈H₁₈ClNO₂ | 195.69 | Amino (-NH₂), ethyl (-CH₂CH₃), HCl salt | 1135219-29-2 | Peptide synthesis, chiral catalysis |

Key Findings and Implications

- Functional Group Influence: Formyl Group: Enhances electrophilicity (e.g., this compound) for nucleophilic additions . Bromine: Facilitates cross-coupling reactions (e.g., Ethyl 4-bromo-2-methylbutanoate) . Amino Group: Introduces basicity and solubility (e.g., Ethyl 2-amino-2-ethylbutanoate hydrochloride) .

- Structural Complexity: Larger, conjugated systems (e.g., Ethyl (2E)-4-(4-bromo-2-formyl...)but-2-enoate) exhibit higher thermal stability and UV activity, suited for advanced materials .

Properties

CAS No. |

36873-42-4 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethyl 2-formylbutanoate |

InChI |

InChI=1S/C7H12O3/c1-3-6(5-8)7(9)10-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

CAPGOHOZIOVEOQ-UHFFFAOYSA-N |

SMILES |

CCC(C=O)C(=O)OCC |

Canonical SMILES |

CCC(C=O)C(=O)OCC |

Key on ui other cas no. |

36873-42-4 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.